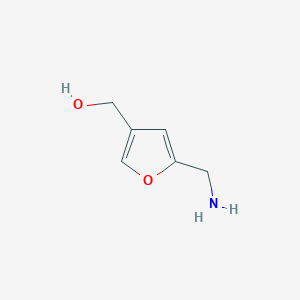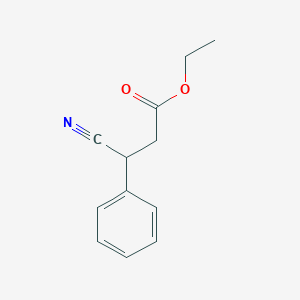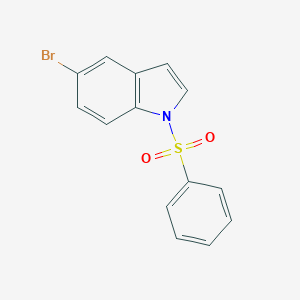
5-Bromo-1-(phenylsulfonyl)-1H-indole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-indole and related compounds involves various chemical strategies. For example, one method involves the NBS-promoted reaction of 5-bromo-1H-indole with disulfides in DMF to achieve high yields at room temperature without the need for metal catalysts or other additives, indicating a straightforward and efficient synthesis approach (Gao Zhao-chan, 2013). Another example includes the synthesis of indole derivatives through reactions involving sulfonamide precursors, demonstrating the versatility of synthetic methods for functionalizing indole compounds (Stephen J. Wright & G. Gribble, 2023).
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-(phenylsulfonyl)-1H-indole derivatives has been determined using techniques like X-ray crystallography, which reveal the orientation of the phenylsulfonyl substituent with respect to the indole ring system and provide insights into the molecular geometry and intermolecular interactions (J. Jasinski et al., 2009).
Chemical Reactions and Properties
Indole derivatives, including 5-Bromo-1-(phenylsulfonyl)-1H-indole, undergo various chemical reactions that highlight their reactivity and potential for further chemical modifications. For instance, these compounds can participate in regioselective C(sp2)-H dual functionalization, demonstrating their utility in synthetic chemistry for the development of complex molecules (K. Moriyama et al., 2015).
Physical Properties Analysis
The physical properties of 5-Bromo-1-(phenylsulfonyl)-1H-indole derivatives, such as crystal structure and thermal stability, have been studied extensively. These studies provide valuable information on the stability, crystallinity, and potential applications of these compounds (A. Barakat et al., 2017).
Chemical Properties Analysis
Research on the chemical properties of 5-Bromo-1-(phenylsulfonyl)-1H-indole focuses on understanding its reactivity, including electrophilic and nucleophilic sites, which are essential for predicting its behavior in chemical reactions and potential biological activity. Such studies are crucial for designing new molecules with desired properties and functions (Jing Leng & Hua-Li Qin, 2018).
Applications De Recherche Scientifique
Anticancer Research
- Field : Biomedical Science
- Application : The compound has been synthesized and evaluated for its antiproliferative/cytotoxic activity against seven human cancer cell lines .
- Method : The compound was synthesized using a straightforward synthetic approach and then screened in vitro for antiproliferative/cytotoxic activity .
- Results : Some analogues of the compound showed better or comparable activity to that of cisplatin, a common chemotherapy drug. At the same time, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .
Antiviral Research
- Field : Virology
- Application : The compound has been investigated for its anti-coronavirus activity .
- Method : The compound was tested in vitro for its ability to inhibit the coronavirus .
- Results : The results of this research are not specified in the source .
Pharmaceutical Testing
- Field : Pharmaceutical Science
- Application : The compound is used for pharmaceutical testing .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of these tests are not specified in the source .
Synthesis of Novel Derivatives
- Field : Organic Chemistry
- Application : The compound has been used in the synthesis of novel 5-bromo derivatives of indole phytoalexins .
- Method : The compound was synthesized using a straightforward synthetic approach .
- Results : The synthesized compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .
Synthesis of Pyrrolopyridine Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of pyrrolopyridine derivatives .
- Method : The specific methods of application or experimental procedures are not specified in the source .
- Results : The outcomes of these syntheses are not specified in the source .
Synthesis of Carbaldehyde Derivatives
Safety And Hazards
According to the safety data sheet, 5-Bromo-1-(phenylsulfonyl)-1H-indole is harmful if swallowed . It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-5-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSXJWRFMTAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379892 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
118757-11-2 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






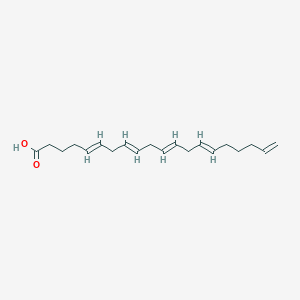
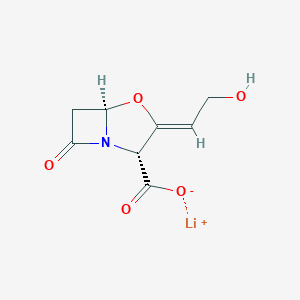
![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)



